Heptatriaconta-6,9,28,31-tetraen-19-ol is a synthetic ionizable lipid that plays a significant role in the formation of lipid nanoparticles. These nanoparticles are primarily utilized for the delivery of nucleic acids such as small interfering RNA (siRNA), messenger RNA (mRNA), and DNA. The compound's unique structure allows it to interact effectively with cellular membranes, facilitating the delivery of genetic material into cells.
Heptatriaconta-6,9,28,31-tetraen-19-ol is classified as a lipid due to its long hydrocarbon chain and hydrophobic properties. It is often sourced from chemical synthesis processes that involve various organic solvents and reagents. The compound is known under several synonyms, including D-Lin-MC3-DMA and (6Z,9Z,28Z,31Z)-heptatriacontatetraen-19-yl 4-(dimethylamino)butanoate. Its molecular formula is , with a molecular weight of approximately 642.11 g/mol .
The synthesis of Heptatriaconta-6,9,28,31-tetraen-19-ol typically involves multiple steps:
Heptatriaconta-6,9,28,31-tetraen-19-ol features a long hydrocarbon chain with four double bonds located at positions 6, 9, 28, and 31. The hydroxyl group at position 19 contributes to its amphiphilic nature.
Heptatriaconta-6,9,28,31-tetraen-19-ol can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug delivery and nanotechnology.
The mechanism of action of Heptatriaconta-6,9,28,31-tetraen-19-ol centers around its ability to form lipid nanoparticles that encapsulate nucleic acids. Upon exposure to cellular environments:
This mechanism enables effective gene delivery systems that are pivotal in modern therapeutic strategies.
Heptatriaconta-6,9,28,31-tetraen-19-ol exhibits several notable chemical properties:
These properties highlight its potential for use in drug formulations where solubility and stability are critical.
Heptatriaconta-6,9,28,31-tetraen-19-ol has diverse applications across various scientific fields:
The systematic investigation of long-chain polyunsaturated fatty alcohols represents a critical frontier in biomaterials science, with heptatriaconta-6,9,28,31-tetraen-19-ol emerging as a structurally complex and functionally significant compound. This C37 aliphatic alcohol features four cis-double bonds at specified carbon positions (6,9,28,31) and a hydroxyl group at C19, yielding the molecular formula C₃₇H₆₈O [1]. Its discovery aligns with broader efforts to synthesize lipids with tailored hydrophobic domains and conformational flexibility. Historically, such molecules evolved from early studies on membrane lipid fluidity and the realization that unsaturation patterns govern biophysical behaviors—including phase transition temperatures, packing efficiency, and fusion dynamics. Unlike naturally abundant fatty acids, this precisely engineered tetra-unsaturated alcohol provides a scaffold for advanced biomaterials, particularly in nucleic acid delivery systems where lipid tail architecture dictates nanoparticle functionality.
Heptatriaconta-6,9,28,31-tetraen-19-ol serves as a key synthetic intermediate for ionizable lipids central to next-generation lipid nanoparticles (LNPs). Its structural attributes—notably the symmetrical polyunsaturated tails and mid-chain hydroxyl group—enable chemical derivatization into cationic lipids like DLin-MC3-DMA (MC3), formulated as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate [4] [7]. MC3 became foundational in LNP design due to its pH-dependent ionization, facilitating mRNA encapsulation at low pH and endosomal escape via membrane destabilization upon protonation.
Recent innovations leverage heptatriaconta-6,9,28,31-tetraen-19-ol derivatives to overcome hepatic targeting limitations of conventional LNPs. Studies demonstrate that increasing helper lipids (e.g., DSPC or ESM) to 40 mol% in MC3-based LNPs induces a morphological shift:
Table 1: Performance Comparison of LNP Formulations with Modified Helper Lipid Ratios
Helper Lipid (mol%) | LNP Morphology | Serum Stability | Luciferase Expression (Spleen) |
---|---|---|---|
10% DSPC (Standard) | Homogeneous core | Baseline | 1× (Reference) |
40% ESM | Solid core + bilayer | 250% of baseline | 10× increase |
The molecular design of heptatriaconta-6,9,28,31-tetraen-19-ol epitomizes the convergence of synthetic lipid chemistry and biopharmaceutical engineering. Three features underpin its utility:
Table 2: Molecular Features and Derived Compounds of Heptatriaconta-6,9,28,31-tetraen-19-ol
Structural Element | Functional Role | Derivative Example |
---|---|---|
C6,C9,C28,C31 double bonds | Enhance membrane fluidity | DLin-MC3-DMA (MC3) [4] |
C19 hydroxyl | Enables ionizable headgroup conjugation | Heptatriaconta-tetraenyl dimethylaminobutyrate [2] |
C37 hydrocarbon chain | Governs hydrophobic interactions | Lipid nanoparticle core stabilization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3